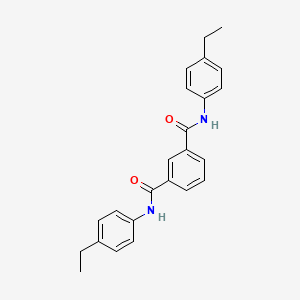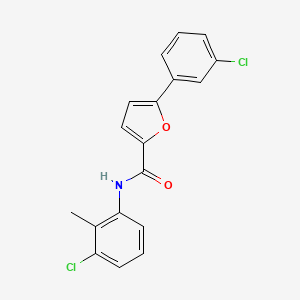
N,N'-bis(4-ethylphenyl)isophthalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-bis(4-ethylphenyl)isophthalamide, commonly known as BEPI, is a synthetic compound that belongs to the family of isophthalamide derivatives. BEPI has gained significant attention in scientific research due to its unique properties and potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of BEPI is not fully understood. However, it has been suggested that BEPI may exert its anticancer activity by inhibiting the proliferation of cancer cells. Studies have shown that BEPI can induce cell cycle arrest and apoptosis in cancer cells. The anticancer activity of BEPI may be attributed to its ability to interact with DNA, leading to DNA damage and subsequent cell death.
Biochemical and Physiological Effects:
BEPI has been shown to have a low toxicity profile and does not exhibit significant adverse effects on normal cells. Studies have shown that BEPI can selectively target cancer cells while sparing normal cells. BEPI has also been shown to exhibit anti-inflammatory and antioxidant properties, which may contribute to its potential as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BEPI is its ease of synthesis and purification. BEPI is also relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of BEPI is its low solubility in water, which may limit its use in certain applications.
Zukünftige Richtungen
There are several possible future directions for the research on BEPI. One potential direction is the development of new methods for the synthesis of BEPI derivatives with improved properties. Another direction is the investigation of the potential of BEPI as a therapeutic agent for other diseases, such as neurodegenerative disorders. Additionally, the use of BEPI as a building block for the synthesis of new materials with novel properties is an area of potential future research.
Synthesemethoden
BEPI can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-ethylbenzoic acid with thionyl chloride to form 4-ethylbenzoyl chloride. The resulting compound is then reacted with isophthalic acid diamide to form BEPI. The purity of the compound can be improved by recrystallization using a suitable solvent.
Wissenschaftliche Forschungsanwendungen
BEPI has been extensively studied for its potential applications in various fields, including materials science, organic synthesis, and medicinal chemistry. In materials science, BEPI has been used as a building block for the synthesis of new polymers with improved mechanical and thermal properties. In organic synthesis, BEPI has been used as a ligand in catalytic reactions, leading to the formation of chiral compounds with high enantioselectivity. In medicinal chemistry, BEPI has been studied for its potential as an anticancer agent.
Eigenschaften
IUPAC Name |
1-N,3-N-bis(4-ethylphenyl)benzene-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2/c1-3-17-8-12-21(13-9-17)25-23(27)19-6-5-7-20(16-19)24(28)26-22-14-10-18(4-2)11-15-22/h5-16H,3-4H2,1-2H3,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEUPWKVBZGHMHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C(=O)NC3=CC=C(C=C3)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~,N~3~-bis(4-ethylphenyl)isophthalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,3-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5809926.png)
![2-[(5-chloro-1,3-benzoxazol-2-yl)thio]-1-(4-nitrophenyl)ethanone](/img/structure/B5809932.png)
![1-methyl-3-[2-oxo-2-(1-piperidinyl)ethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5809942.png)

![3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid](/img/structure/B5809950.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-(3-methoxyphenyl)glycinamide](/img/structure/B5809951.png)

![3-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]benzohydrazide](/img/structure/B5809969.png)


![N-[5-(butyrylamino)-2-chlorophenyl]-3-methoxybenzamide](/img/structure/B5809992.png)

